An In-depth Technical Guide to 1-Methyl-3-propylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Methyl-3-propylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 1-Methyl-3-propylbenzene (also known as m-propyltoluene). This aromatic hydrocarbon is a colorless liquid with applications as a solvent and as an intermediate in the synthesis of other chemical compounds.[1][2] This document consolidates key physical and spectroscopic data into structured tables for ease of reference. Furthermore, it outlines generalized experimental protocols for common analytical techniques used in its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative synthetic workflow is visualized to illustrate a common pathway for its preparation.
Chemical Structure and Identification
1-Methyl-3-propylbenzene is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively.[1]
| Identifier | Value |
| IUPAC Name | 1-methyl-3-propylbenzene[3] |
| Synonyms | 3-Propyltoluene, m-Propyltoluene, 3-n-Propyltoluene[4] |
| CAS Number | 1074-43-7[4] |
| Molecular Formula | C₁₀H₁₄[4] |
| SMILES | CCCc1cccc(C)c1[3] |
| InChI | InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3[3] |
| InChIKey | QUEBYVKXYIKVSO-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of 1-Methyl-3-propylbenzene are summarized in the table below. It is a colorless liquid at room temperature with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1]
| Property | Value |
| Molecular Weight | 134.22 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Density | 0.865 g/cm³ |
| Melting Point | -83 °C[5] |
| Boiling Point | 182 °C[5] |
| Refractive Index | 1.494[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 1-Methyl-3-propylbenzene.
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons (6.5-8.0 ppm), benzylic methyl protons (2.0-3.0 ppm), and propyl group protons. |
| ¹³C NMR | Aromatic carbons (120-150 ppm) and aliphatic carbons of the methyl and propyl groups. |
| Infrared (IR) Spectroscopy | C-H stretching for aromatic (3100-3000 cm⁻¹) and aliphatic groups, and characteristic aromatic C-C stretching (1600-1400 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Detailed experimental protocols for the techniques used to characterize 1-Methyl-3-propylbenzene are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Methyl-3-propylbenzene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology:
-
Sample Preparation: As 1-Methyl-3-propylbenzene is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample holder and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the aromatic C-H, aliphatic C-H, and aromatic C=C bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 1-Methyl-3-propylbenzene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer. The GC should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., 40-300 m/z).
-
-
Data Analysis: Identify the peak corresponding to 1-Methyl-3-propylbenzene in the chromatogram and analyze the corresponding mass spectrum to confirm the molecular ion peak and fragmentation pattern.
Synthesis Workflow
A common synthetic route to 1-Methyl-3-propylbenzene involves a two-step process: Friedel-Crafts acylation of toluene (B28343) followed by a reduction of the resulting ketone.
Caption: Synthetic workflow for 1-Methyl-3-propylbenzene.
Chemical Reactivity
The benzene ring in 1-Methyl-3-propylbenzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl and propyl groups. Both alkyl groups are ortho, para-directors. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The primary positions for substitution are at carbons 2, 4, and 6. Steric hindrance from the larger propyl group may influence the regioselectivity of these reactions.
Caption: Reactive sites for electrophilic aromatic substitution.
Safety and Handling
1-Methyl-3-propylbenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It may be harmful if inhaled or absorbed through the skin. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.
Conclusion
This technical guide has summarized the key chemical and structural properties of 1-Methyl-3-propylbenzene. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis and reactivity provide a clear understanding of its chemical behavior. As with any chemical, proper safety precautions are paramount when handling and using 1-Methyl-3-propylbenzene.
References
- 1. 1-Methyl-3-propylbenzene | 1074-43-7 | Benchchem [benchchem.com]
- 2. 1-Methyl-3-Propylbenzene | 1074-43-7 | FM157458 [biosynth.com]
- 3. Benzene, 1-methyl-3-propyl- | C10H14 | CID 14092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1074-43-7: 1-Methyl-3-propylbenzene | CymitQuimica [cymitquimica.com]
- 5. 1-methyl-3-propylbenzene [stenutz.eu]
